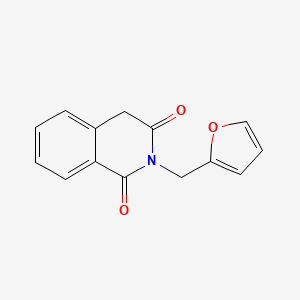
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and an isoquinoline ring, making it a valuable tool for medicinal chemistry, organic synthesis, and other research areas. In
Wissenschaftliche Forschungsanwendungen
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential applications in various research areas. It has been shown to have significant anticancer activity, inhibiting the growth of various cancer cell lines. It also has potential as an antibacterial and antifungal agent, with studies showing its effectiveness against several bacterial and fungal strains. Additionally, it has been studied for its potential use in organic synthesis, as a chiral auxiliary and a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione involves its interaction with various cellular targets, including DNA, enzymes, and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the cell cycle. Additionally, it has been shown to inhibit bacterial and fungal growth by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione are still being studied. However, it has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. It has also been shown to have good solubility and stability, making it a valuable tool for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione in lab experiments include its high potency and selectivity, as well as its low toxicity and minimal side effects. However, its limitations include its limited availability and high cost, as well as the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione. These include further studies on its anticancer, antibacterial, and antifungal activities, as well as its potential use in other fields such as organic synthesis and drug development. Additionally, there is a need for more efficient and cost-effective synthesis methods, as well as further studies on its mechanism of action and biochemical and physiological effects. Overall, 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione is a promising compound with significant potential for various research areas.
Synthesemethoden
The synthesis of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione involves several steps, including the preparation of 2-aminobenzophenone, which is then reacted with furfural and acetic anhydride. The resulting product is then oxidized with potassium permanganate to yield 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione. This method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13-8-10-4-1-2-6-12(10)14(17)15(13)9-11-5-3-7-18-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBBNSSGSSOLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

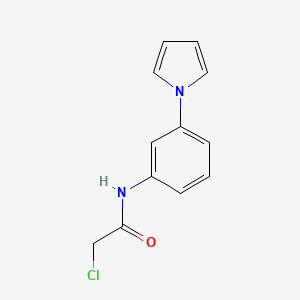
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)
![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)
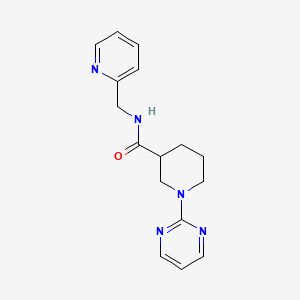
![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
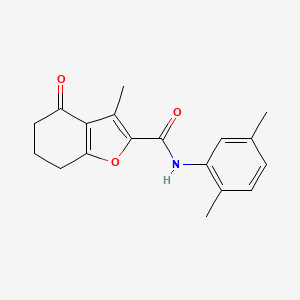
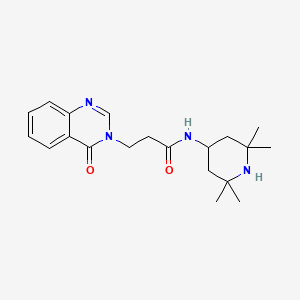
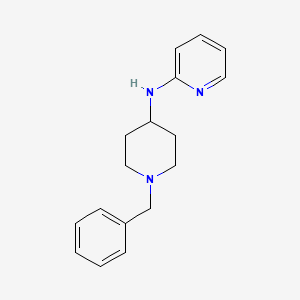
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
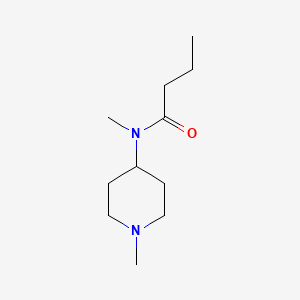
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)